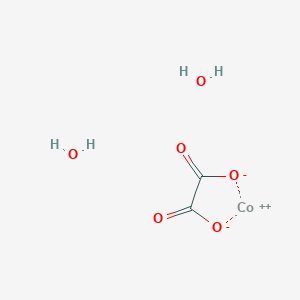

cobalt(2+);oxalate;dihydrate

Description

Significance of Divalent Metal Oxalates in Materials Science and Inorganic Chemistry

Divalent metal oxalates, a class of compounds with the general formula MC₂O₄ (where M is a divalent metal ion), are of considerable importance in materials science and inorganic chemistry. arxiv.org Their primary significance lies in their role as precursors for the synthesis of metal oxides and mixed-metal oxides. akjournals.comwisdomlib.org The thermal decomposition of metal oxalates at relatively low temperatures provides a reliable route to produce finely divided, high-purity metal or metal oxide powders, which are essential for applications in ceramics, electronics, and catalysis. akjournals.com

The oxalate (B1200264) ligand (C₂O₄²⁻) is a versatile bridging ligand that can link metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.net This structural versatility has made metal oxalates a fertile ground for the study of molecular-based magnetism. arxiv.orgresearchgate.net Researchers have synthesized and characterized a wide array of metal oxalates to investigate magnetic phenomena such as antiferromagnetism and weak ferromagnetism, which arise from the interactions between metal ions mediated by the oxalate bridge. arxiv.org

Furthermore, the insolubility of many divalent metal oxalates is exploited in various chemical processes, including the recovery and recycling of metals from spent batteries and industrial wastes. wikipedia.orggoogle.com In the context of green chemistry, metal oxalates are also being explored for their potential in carbon capture technologies, acting as a solid-state reservoir for CO₂. mdpi.com Their framework structures and electrochemical properties have also made them attractive candidates for energy storage materials in batteries and supercapacitors. researchgate.net

Foundational Research Context of Cobalt(II) Oxalate Dihydrate

The foundational research on cobalt(II) oxalate dihydrate has focused on its synthesis, structural characterization, and thermal behavior. It is typically synthesized by precipitation reaction in an aqueous solution containing a soluble cobalt(II) salt and oxalic acid or an oxalate salt. google.com The conditions of this precipitation, such as reactant concentrations and pH, can influence the crystalline phase and morphology of the product. google.comscispace.com

Cobalt(II) oxalate dihydrate is known to exist in different crystalline forms. The most stable is the α-phase, which has a monoclinic crystal structure, while a less stable β-phase with an orthorhombic structure can also be formed. arxiv.orgresearchgate.net The crystal structure consists of one-dimensional chains of cobalt(II) ions linked by bis-bidentate oxalate ligands, with water molecules completing the coordination sphere of the cobalt ion and participating in an extensive hydrogen-bonding network. researchgate.net

The thermal decomposition of cobalt(II) oxalate dihydrate has been a subject of intense study. The process generally occurs in two distinct steps. The first step is dehydration, where the two water molecules are lost to form anhydrous cobalt(II) oxalate (CoC₂O₄). akjournals.comresearchgate.net The second step involves the decomposition of the anhydrous oxalate. Depending on the atmosphere, this can lead to the formation of metallic cobalt, cobalt(II) oxide (CoO), or tricobalt tetroxide (Co₃O₄). akjournals.comresearchgate.net Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the kinetics and mechanisms of these decomposition reactions. akjournals.com

Interactive Data Table: Crystallographic Data for Cobalt(II) Oxalate Dihydrate

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Monoclinic | C 1 2/c 1 | 11.707 | 5.4487 | 9.6477 | 90 | 126.155 | 90 | crystallography.net |

| Orthorhombic | Cccm | 11.877 | 5.419 | 15.624 | 90 | 90 | 90 | arxiv.org |

| Triclinic | P-1 | 6.627 | 8.715 | 11.106 | 69.86 | 83.45 | 72.33 | researchgate.net |

Note: The triclinic phase corresponds to a tetrahydrate form, {[Co(μ-ox)(H₂O)₂] · 2H₂O}n, which is closely related to the dihydrate. researchgate.net

Interactive Data Table: Thermal Decomposition Data for Cobalt(II) Oxalate Dihydrate

| Decomposition Step | Temperature Range (°C) | Atmosphere | Products | Reference |

| Dehydration | 118 - 196 | Dry Air | Anhydrous Cobalt Oxalate (CoC₂O₄) | researchgate.net |

| Decomposition | 248 - 279 | Dry Air | Metallic Cobalt (Co) then Cobalt Oxide (Co₃O₄) | researchgate.net |

| Decomposition | >230 | Inert | Cobalt (Co) and Cobalt(II) Oxide (CoO) | akjournals.comchembk.com |

Emerging Research Frontiers and Interdisciplinary Linkages

Recent research on cobalt(II) oxalate dihydrate has expanded into several cutting-edge areas, highlighting its versatility and potential for advanced applications. One of the most prominent frontiers is in materials science for energy storage. Cobalt oxide nanoparticles, derived from the controlled thermal decomposition of cobalt(II) oxalate dihydrate precursors, are being extensively investigated as high-performance electrode materials for lithium-ion batteries and supercapacitors. researchgate.netchemimpex.com The morphology of the precursor, which can be controlled during synthesis to form nanorods or nanosheets, directly influences the electrochemical performance of the final oxide material. sioc-journal.cnresearchgate.net

In the field of catalysis, cobalt(II) oxalate dihydrate serves as a crucial precursor for preparing highly active cobalt-based catalysts. smolecule.comchemicalbook.com These catalysts are employed in a range of important industrial processes, including the synthesis of synthetic fuels via the Fischer-Tropsch reaction and the reduction of harmful nitrogen oxides (NOx) in vehicle exhaust systems. smolecule.com The decomposition of the oxalate under controlled conditions allows for the production of cobalt or cobalt oxide catalysts with specific surface areas and particle sizes, which are critical for catalytic efficiency. smolecule.com

The interdisciplinary nature of research on this compound is evident in its application in the recycling of critical materials. For instance, it is used in hydrometallurgical processes to recover cobalt from spent lithium-ion battery cathodes (LiCoO₂). wikipedia.org In this process, cobalt is leached from the cathode material and then selectively precipitated as cobalt(II) oxalate, providing a route to recycle valuable cobalt and contribute to a more sustainable electronics industry. wikipedia.org Furthermore, its magnetic properties continue to be of interest, with studies exploring weak ferromagnetism and antiferromagnetic ordering in its various crystalline forms. arxiv.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H4CoO6 |

|---|---|

Molecular Weight |

182.98 g/mol |

IUPAC Name |

cobalt(2+);oxalate;dihydrate |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |

InChI Key |

MWHSMSAKVHVSAS-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies and Morphological Control of Cobalt Ii Oxalate Dihydrate

Precipitation-Based Synthesis Routes

Precipitation-based synthesis is a primary and widely utilized method for the production of cobalt(II) oxalate (B1200264) dihydrate due to its operational simplicity and cost-effectiveness. This technique allows for effective control over the stoichiometry and the physicochemical properties of the final product by manipulating various reaction parameters.

Aqueous Solution Precipitation from Cobalt(II) Salts and Oxalic Acid

The most common precipitation method involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) nitrate, cobalt(II) chloride, or cobalt(II) sulfate, with oxalic acid in an aqueous medium. The fundamental reaction leads to the formation of the sparingly soluble pink precipitate of cobalt(II) oxalate dihydrate. The process is typically carried out by adding the oxalic acid solution to the cobalt(II) salt solution, or vice versa, under controlled conditions to induce the precipitation of the desired compound. The resulting solid is then separated from the solution by filtration, washed to remove residual ions, and dried.

Optimization of Reaction Parameters in Precipitation Synthesis

The morphological and structural characteristics of the synthesized cobalt(II) oxalate dihydrate are highly dependent on the precise control of various experimental conditions during the precipitation process.

The concentration of the precursor solutions significantly impacts the nucleation and growth kinetics of the crystals. High concentrations can lead to rapid precipitation, resulting in smaller, less-defined particles, whereas lower concentrations may promote slower crystal growth and the formation of larger, more uniform crystals. The molar ratio of cobalt(II) ions to oxalate ions is also a critical factor. While a stoichiometric ratio is often employed, slight variations can be used to influence the crystal morphology and to ensure the complete precipitation of the cobalt ions.

The pH of the reaction medium is a determining factor in the precipitation of cobalt(II) oxalate. The availability of oxalate ions (C₂O₄²⁻) is highly dependent on the pH. In acidic solutions, the equilibrium shifts towards the formation of hydrogen oxalate (HC₂O₄⁻) and undissociated oxalic acid (H₂C₂O₄), which can affect the precipitation process. By controlling the pH, typically through the addition of a base such as ammonia or sodium hydroxide, the concentration of oxalate ions can be optimized to ensure complete and efficient precipitation of cobalt(II) oxalate.

Impact of Complexing Agents on Crystallinity and Product Characteristics

The introduction of complexing or capping agents during the synthesis process is a well-established strategy to control the size, shape, and crystallinity of the resulting cobalt(II) oxalate dihydrate particles. These agents, which can include surfactants or polymers, adsorb onto the surfaces of the growing crystals. This selective adsorption can inhibit growth on certain crystal faces while allowing growth to proceed on others, leading to the formation of specific morphologies such as nanorods, nanowires, or other well-defined shapes. The choice of the complexing agent and its concentration are key variables that can be fine-tuned to achieve the desired material characteristics.

Data Tables

Table 1: Influence of Synthesis Parameters on Cobalt(II) Oxalate Dihydrate Morphology

| Parameter | Variation | Observed Effect on Morphology |

| Reactant Concentration | Low | Formation of larger, well-defined crystals |

| High | Formation of smaller, less-defined particles | |

| Temperature | Low | May result in smaller crystallites |

| High | Can promote the growth of larger, more perfect crystals | |

| pH | Acidic | Incomplete precipitation, potential for different phases |

| Neutral/Slightly Basic | Efficient precipitation of the desired dihydrate phase | |

| Complexing Agents | Presence of surfactants/polymers | Control over particle shape (e.g., nanorods, nanowires) |

Controlled Morphogenesis of Cobalt(II) Oxalate Dihydrate Micro- and Nanostructures

The morphology of cobalt(II) oxalate dihydrate crystals is a critical factor that influences their properties and applications, particularly when used as precursors for cobalt oxides in devices like supercapacitors. Consequently, significant research has been dedicated to controlling the size and shape of these crystals, leading to the development of various micro- and nanostructures. The precipitation procedure, rather than the specific crystallographic form (α-monoclinic or β-orthorhombic), is the determining factor in the final morphology of the crystallites. scispace.com Synthetic strategies such as the use of surfactants, simple homogeneous precipitation, microemulsion methods, and gel growth techniques have been employed to produce morphologies ranging from one-dimensional nanorods to complex layered structures. researchgate.netnih.gov

Formation Mechanisms of Rod-like, Tubular-like, and Needle-like Geometries

One-dimensional (1D) structures like rods and needles are common morphologies for cobalt(II) oxalate dihydrate due to the intrinsic anisotropic nature of its crystal growth. The formation of these specific geometries can be directed by carefully controlling reaction conditions.

Rod-like Structures: Cobalt(II) oxalate dihydrate frequently precipitates as agglomerated rods with lengths varying from 5 to 40 micrometers. epfl.ch A direct solid-liquid reaction route, where cobalt powders are dissolved by oxalic acid, has been shown to produce submicron-sized, rod-like oxalate particles. researchgate.net In contrast to flow-driven synthesis systems which can produce spherical particles, conventional well-stirred batch experiments typically yield rod-like crystals. researchgate.net

Needle-like Structures: The formation of acicular, or needle-like, crystals is particularly favored when an excess of oxalate ions is present during the precipitation process. scispace.com The use of chemical additives can also dramatically alter the crystal habit. For instance, the addition of nitric acid (HNO₃) to the cobalt powder-oxalic acid system promotes the growth of slender, needle-like particles with high aspect ratios of up to 42. researchgate.net In contrast, adding hydrochloric acid (HCl) under similar conditions results in the formation of rice-shaped particles. researchgate.net

The precise control over these 1D morphologies is crucial, as they can be thermally converted to cobalt oxide (Co₃O₄) nanostructures, largely retaining the precursor's original shape, which is beneficial for applications such as supercapacitors. nih.gov

Self-Assembly Processes in Crystal Growth and Morphology Development

The development of complex cobalt(II) oxalate dihydrate morphologies is often governed by a multi-stage self-assembly mechanism, transforming nanoscale primary particles into larger, structured agglomerates. This process has been elucidated through techniques like cryogenic electron microscopy, revealing a hierarchical construction. epfl.ch

The proposed mechanism involves several distinct stages:

Primary Nucleation: Initially, nucleation and growth from a supersaturated solution result in the formation of partially crystalline primary particles, typically 5 to 7 nanometers in size. epfl.ch

Secondary Aggregation: These primary particles then aggregate to form larger, disordered secondary particles. epfl.ch

Core Formation: The primary and secondary particles continue to agglomerate, creating an anisotropic core for the final, larger particle. epfl.ch

Templated Self-Assembly: This core then serves as a template for the final growth stage. Nanosized crystalline primary particles (approximately 10 nm) align and self-assemble in a layer-by-layer fashion around the core. epfl.ch

This hierarchical process results in a final particle with a distinct core/shell structure, characterized by a partially crystalline core and a self-assembled polycrystalline shell. epfl.ch The self-assembly phase occurs during the later stages of growth, where lower ionic strength and reduced supersaturation slow down the kinetics of growth and aggregation, allowing for a more ordered arrangement. epfl.ch

Direct and Reverse Micellar Routes for Nanostructure Fabrication

Micellar systems, including direct and reverse (water-in-oil) microemulsions, provide a versatile method for fabricating nanostructures by creating confined reaction environments. researchgate.net This approach has been successfully applied to synthesize nanorods of various metal oxalates, indicating its applicability for cobalt(II) oxalate dihydrate. nih.govnih.gov

In a reverse micellar system, the aqueous cores of the micelles act as nanoreactors. By mixing two microemulsions, one containing the metal salt and the other containing the precipitating agent (oxalic acid), the reactants combine upon collision of the micelles, leading to controlled nucleation and growth of nanoparticles within the confined space.

Key findings from related metal oxalate systems demonstrate the potential of this method:

Uniform nanorods of iron oxalate dihydrate, with an average diameter of 70 nm and length of 470 nm, were synthesized using the cationic surfactant cetyltrimethylammonium bromide (CTAB) in a reverse micellar system. nih.gov

Nanorods of nickel oxalate and copper oxalate have also been produced via the reverse micellar route. nih.gov A significant advantage of this method is the ability to modify the aspect ratio of the resulting nanorods by simply changing the solvent used in the microemulsion. nih.gov

The use of surfactants to create spherical micelles has also been noted in the mechanical solid-state synthesis of cobalt oxalate microspheres, further highlighting the role of these self-assembled systems in controlling morphology. researchgate.net

Gel Growth Techniques for Controlled Crystallization

Gel growth is a powerful technique for producing large, high-quality single crystals of sparingly soluble salts like cobalt(II) oxalate dihydrate. The gel matrix, typically silica (B1680970) or agar-agar, acts as a medium that suppresses convective currents and slows down the diffusion rate of ions, thereby controlling nucleation and allowing for the slow, ordered growth of crystals. researchgate.netbhu.ac.in

Two primary configurations are employed for gel growth:

Straight Tube Method: This is the simpler setup, where one reactant is incorporated into the gel column, and a solution of the second reactant is carefully layered on top as a supernatant. bcrec.id While straightforward, this method can sometimes lead to rapid precipitation at the gel-supernatant interface. bcrec.id Studies have shown this method can yield a pink crystalline powder of cobalt(II) oxalate. researchgate.net

U-Tube Method: In this configuration, the two reactant solutions are placed in separate arms of a U-shaped tube, connected by the gel at the bottom. The reactants diffuse slowly towards each other through the gel, meeting in the middle to form crystals. bcrec.id This method allows for better spatial separation of nucleation and growth zones, generally yielding larger and more well-defined crystals, though it requires a significantly longer growth time due to the extended diffusion path. researchgate.netbcrec.id This technique has been used to produce bigger, red, block-shaped crystals of cobalt(II) oxalate. researchgate.net

The table below compares the key features of the straight tube and U-tube gel growth methods for cobalt(II) oxalate dihydrate.

| Feature | Straight Tube Method | U-Tube Method |

| Setup | Simple; one reactant in gel, one as supernatant bcrec.id | More complex; reactants in separate arms, separated by gel bcrec.id |

| Crystal Size | Generally smaller researchgate.net | Generally bigger and better-shaped researchgate.net |

| Growth Time | Shorter (e.g., 8 weeks) researchgate.net | Longer (e.g., 12+ weeks) researchgate.netbcrec.id |

| Product Example | Pink crystalline powder researchgate.net | Red block crystals researchgate.net |

| Primary Challenge | Potential for rapid precipitation at the interface bcrec.id | Long duration required for crystal growth bcrec.id |

Successful crystallization in gels depends on optimizing several parameters, as detailed in studies using agar-agar gel.

| Parameter | Optimized Condition |

| Gel Concentration | 2.0% |

| Cobalt Chloride Conc. | 1.0 M |

| Oxalic Acid Conc. | 1.0 M |

| Gel Setting Period | 34 Hours |

| Gel Aging Period | 4 days |

| Data sourced from a study on agar-agar gel growth of cobalt oxalate crystals. ijcrt.org |

Sustainable Synthesis Approaches

The increasing demand for cobalt, particularly for battery manufacturing, has driven the development of more sustainable methods for synthesizing cobalt compounds. These approaches focus on circular economy principles, primarily through the use of industrial and post-consumer waste as raw materials.

Utilization of Cobalt-Containing Waste Materials as Precursors

Significant research has focused on recovering cobalt from waste streams and converting it into valuable chemical precursors like cobalt(II) oxalate dihydrate. This strategy not only mitigates waste disposal problems but also reduces the reliance on primary mining of cobalt.

Two major sources of cobalt-containing waste are:

Spent Lithium-Ion Batteries (LIBs): LIBs are a rich secondary source of cobalt, typically in the form of lithium cobalt oxide (LiCoO₂) in the cathode. ku.edu Green chemical processes have been developed to efficiently recover this cobalt. One such method employs malic acid as a leaching agent to dissolve the cobalt from the cathode material, followed by precipitation with oxalic acid. mdpi.com This one-pot process recovers cobalt as nanostructured cobalt oxalate with a very high yield of 99.28% and has the advantage of not requiring strong reducing agents like hydrogen peroxide. mdpi.com Another sustainable route uses oxalic acid directly to both leach and precipitate cobalt from LiCoO₂, simultaneously allowing for the recovery of lithium in the aqueous phase. ku.edu

Industrial Plating Solutions: Waste solutions from chemical cobalt plating operations are another viable precursor. google.com A patented method describes the use of these spent solutions as the cobalt(II) source. The process involves adjusting the molar ratio of cobalt(II) to oxalate to 1.0:(0.9-4.5) and the pH to a value between 0.0 and 8.0 to precipitate cobalt(II) oxalate dihydrate. google.com This approach provides a method for waste treatment while producing a commercially useful chemical. google.com

The table below summarizes these sustainable synthesis routes.

| Waste Precursor | Recovery Method | Key Parameters/Reagents | Product | Yield |

| Spent Lithium-Ion Batteries (LiCoO₂) | Leaching and Precipitation | Malic acid (leaching), Oxalic acid (precipitation) mdpi.com | Nanostructured Cobalt Oxalate | 99.28% mdpi.com |

| Spent Lithium-Ion Batteries (LiCoO₂) | Direct Oxalate Processing | Oxalic acid (leaching and precipitation) ku.edu | Cobalt(II) Oxalate Dihydrate | Not specified |

| Chemical Cobalt Plating Waste | Direct Precipitation | Oxalic acid or its salts; Molar Ratio Co:Oxalate = 1.0:(0.9-4.5); pH 0.0-8.0 google.com | Cobalt(II) Oxalate Dihydrate | Not specified |

Crystallographic Analysis and Allotropic Phase Studies

X-ray Diffraction Investigations of Crystalline Phases

X-ray diffraction (XRD) is the cornerstone technique for elucidating the three-dimensional structure of crystalline materials. Through the analysis of diffraction patterns, key information regarding the crystalline phases of cobalt(II) oxalate (B1200264) dihydrate has been obtained, leading to the identification and characterization of its allotropic forms.

Identification of α-monoclinic (C2/c) and β-orthorhombic (Cccm) Allotropic Forms

Cobalt(II) oxalate dihydrate is known to crystallize in two primary allotropic forms: the thermodynamically stable α-phase, which possesses a monoclinic crystal system, and the less stable β-phase, which exhibits an orthorhombic crystal system. scispace.com The α-form is isostructural with the naturally occurring iron(II) oxalate dihydrate, known as humboldtine. scispace.com

The designation of these allotropes is directly linked to their space group symmetries. The α-phase is characterized by the space group C2/c, a common space group for monoclinic crystals. The β-phase, on the other hand, is assigned to the orthorhombic space group Cccm. scispace.com The conditions under which cobalt(II) oxalate dihydrate is precipitated, such as temperature and the concentration of reactants, can influence which allotropic form is produced. scispace.com

Determination of Unit Cell Parameters and Space Group Symmetry

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). X-ray diffraction studies have enabled the precise determination of these parameters for both allotropes of cobalt(II) oxalate dihydrate.

Table 1: Crystallographic Data for the Allotropic Forms of Cobalt(II) Oxalate Dihydrate

| Parameter | α-monoclinic (C2/c) | β-orthorhombic (Cccm) |

| a (Å) | 11.775 | 11.877 |

| b (Å) | 5.416 | 5.419 |

| c (Å) | 9.859 | 15.624 |

| α (°) | 90 | 90 |

| β (°) | 127.9 | 90 |

| γ (°) | 90 | 90 |

| Space Group | C2/c | Cccm |

This data is compiled from various crystallographic studies.

The distinct values for the unit cell parameters, particularly the 'c' axis and the β angle, underscore the fundamental structural differences between the two allotropes.

Analysis of Structural Differences Based on Relative Chain Displacements

In the more stable α-phase, the chains are arranged in a more ordered and compact manner, leading to the monoclinic symmetry. The stacking can be described by a sequence of ABCDABCD. scispace.com In contrast, the β-phase is characterized by a different stacking sequence, ABABAB, which results in the orthorhombic symmetry. scispace.com The existence of stacking faults, where both types of stacking sequences coexist within the same crystal, has also been reported, leading to less stable, intermediate dihydrate forms. scispace.com

Structural Refinement and Hydrogen Bonding Networks

Elucidation of [CoC₂O₄·2H₂O]n Infinite Chain Architecture

The fundamental structural motif in both allotropes of cobalt(II) oxalate dihydrate is the one-dimensional infinite chain with the formula [CoC₂O₄·2H₂O]n. In this architecture, each cobalt(II) ion is octahedrally coordinated. The cobalt center is bonded to four oxygen atoms from two bridging oxalate ligands and two oxygen atoms from two coordinated water molecules. researchgate.net The oxalate anions act as bidentate ligands, bridging adjacent cobalt(II) ions to form the extended chain structure. researchgate.net This polymeric chain is a common feature in many transition metal oxalates.

Role of Crystallization Water Molecules and Coordinated Water in Crystal Packing

The water molecules in the cobalt(II) oxalate dihydrate structure play a crucial role in the crystal packing and are not merely occupying voids. There are two distinct types of water molecules: those directly coordinated to the cobalt(II) ion and those that are present as crystallization water (also referred to as lattice water).

The coordinated water molecules are an integral part of the [CoC₂O₄·2H₂O]n infinite chain. They complete the octahedral coordination sphere of the cobalt(II) ion. These coordinated water molecules also participate in hydrogen bonding, linking the chains to each other and contributing to the three-dimensional network.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonds)

The crystal structure of cobalt(2+);oxalate;dihydrate is a coordination polymer where the cobalt centers are bridged by oxalate ligands, with each cobalt atom adopting an octahedral coordination geometry. wikipedia.org This primary structure is further organized and stabilized by an extensive network of intermolecular interactions, predominantly hydrogen bonds. These bonds are crucial in defining the three-dimensional packing of the polymeric chains.

Factors Influencing Allotropic Form Crystallization and Stability

The crystallization of this compound is a complex process that can yield different allotropic forms, or polymorphs, depending on the specific synthesis and environmental conditions. These forms are primarily distinguished by variations in their crystal structure, such as the stacking order of layers. scispace.com The stability of these allotropes and the ability to selectively crystallize a desired form are governed by several key factors.

Precipitation Conditions and Their Impact on Allotrope Formation

The conditions under which this compound is precipitated from solution have a profound impact on the resulting crystal structure and morphology. Research has identified at least three distinct dihydrate forms, often designated as α, β, and γ, whose formation is dictated by the preparation method. scispace.com

The most stable allotrope is the α-dihydrate , which is isostructural with natural iron(II) oxalate dihydrate (humboldtine) and crystallizes in a monoclinic lattice with the space group C2/c. scispace.com This form can be obtained directly by mixing solutions containing Co²⁺ and C₂O₄²⁻ ions at temperatures above approximately 60°C or through the recrystallization of other, less stable forms. scispace.com

The β-dihydrate is a less stable form that initially precipitates when boiling solutions of cobalt(II) ions and oxalate ions are mixed. scispace.com This allotrope possesses an orthorhombic lattice with the space group Cccm. scispace.com In an aqueous suspension, especially with an excess of oxalate ions, the β-dihydrate will tend to recrystallize into the more stable α-dihydrate. scispace.com

Other critical precipitation parameters include pH, temperature, and reactant concentrations. The efficiency of the precipitation process is highly dependent on temperature, with optimal results often observed between 50-55°C. mdpi.com The pH of the solution also plays an essential role in the precipitation and recovery of cobalt oxalate. mdpi.comresearchgate.net Furthermore, the morphology of the crystallites is heavily influenced by the precipitation procedure; for instance, an excess of oxalate ions in the solution tends to favor the formation of acicular (needle-like) crystals. scispace.com The use of different growth media, such as silica (B1680970) gels, can also influence crystallization by controlling the diffusion rate of ions, potentially leading to larger and better-formed crystals over a longer period. bcrec.idresearchgate.net

| Parameter | Condition | Impact on Allotrope/Crystal Formation | Reference |

|---|---|---|---|

| Temperature | Mixing solutions > 60°C | Directly yields the stable α-dihydrate (monoclinic, C2/c). | scispace.com |

| Temperature | Mixing boiling solutions | Initially precipitates the less stable β-dihydrate (orthorhombic, Cccm). | scispace.com |

| Reactant Concentration | Excess of oxalate ions | Favors an acicular (needle-like) crystal habit. | scispace.com |

| pH | Plays an essential role | Affects the efficiency and completeness of precipitation. | mdpi.comresearchgate.net |

Solid-State Transformations between Hydrated Forms

In addition to precipitation from solution, specific allotropes of this compound can be formed through solid-state transformations of other hydrated forms. Cobalt(II) oxalate can crystallize as a tetrahydrate, which serves as a precursor for a distinct dihydrate allotrope. scispace.com

The γ-dihydrate is formed via the solid-state dehydration of cobalt(II) oxalate tetrahydrate. scispace.com This transformation involves the removal of two water molecules without dissolving and re-precipitating the compound. The resulting γ-dihydrate has a crystal structure characterized by a different layer stacking sequence (ABAB) compared to the α-dihydrate's ABCD sequence. scispace.com This demonstrates that the pathway of formation—whether from aqueous solution or solid-state transformation—is a critical determinant of the final allotropic form of the dihydrate. The thermal dehydration of cobalt oxalate hydrates generally occurs in steps, with lattice water being lost at lower temperatures (e.g., 40-70°C for a related tetrahydrate) and coordinated water being removed at higher temperatures (e.g., 160-200°C). researchgate.net

| Allotrope | Crystal System | Space Group | Formation Pathway | Stacking Order | Relative Stability | Reference |

|---|---|---|---|---|---|---|

| α-dihydrate | Monoclinic | C2/c | Precipitation > 60°C or recrystallization of β-form. | ABCD | Most stable | scispace.com |

| β-dihydrate | Orthorhombic | Cccm | Initial precipitate from mixing boiling solutions. | - | Unstable, recrystallizes to α-form. | scispace.com |

| γ-dihydrate | - | - | Solid-state dehydration of the tetrahydrate. | ABAB | Less stable than α-form. | scispace.com |

Spectroscopic and Microscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of cobalt(2+);oxalate (B1200264);dihydrate. By analyzing the vibrational modes of the constituent atoms, detailed information about the oxalate ligand's bonding, the coordination environment of the cobalt(II) ion, and the role of water molecules can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and understanding the bonding in cobalt(2+);oxalate;dihydrate. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of the oxalate ligand and the water of hydration.

The oxalate ion (C₂O₄²⁻), when coordinated to a metal ion, displays distinctive vibrational frequencies for its carboxylate groups. Significant shifts in the IR absorption bands, particularly in the 1600-1750 cm⁻¹ and 1224-1400 cm⁻¹ regions, are observed and can provide information on the chemical structure, such as the planarity of the oxalate ligand. researchgate.net The strong and broad absorption band observed around 1620-1630 cm⁻¹ is typically assigned to the antisymmetric stretching vibration of the C=O bonds (ν_as(C=O)) of the oxalate ligand, often overlapping with the bending mode of the water molecules (δ(H₂O)). conicet.gov.ar Another prominent band, corresponding to the symmetric C-O stretching vibration (ν_s(C-O)), is also observed. The positions of these bands are sensitive to the coordination mode of the oxalate ligand. researchgate.net

The presence of water of hydration is confirmed by a broad absorption band in the high-frequency region, typically around 3300-3400 cm⁻¹, which is attributed to the O-H stretching vibrations (ν(O-H)) of the water molecules. mdpi.com The presence of Co-O coordination bonds is indicated by peaks in the lower frequency region of the spectrum, typically around 490 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Cobalt(II) Oxalate Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3300-3400 | ν(O-H) of water of hydration | mdpi.com |

| ~1620-1630 | ν_as(C=O) of oxalate and δ(H₂O) of water | conicet.gov.ar |

| ~1300-1400 | ν_s(C-O) of oxalate | researchgate.net |

| ~490 | ν(Co-O) | researchgate.net |

Note: The exact positions of the peaks can vary slightly depending on the specific experimental conditions and the crystalline form of the compound.

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. Due to the selection rules, some vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum. This is particularly true for vibrations that involve a significant change in polarizability.

For metal oxalates, the Raman spectra often show strong signals in the 1400-1600 cm⁻¹ region, which are considered diagnostic for oxalate compounds. researchgate.net For cobalt(II) oxalate, a strong band in this region can be attributed to the symmetric C-O stretching vibration. researchgate.net The C-C stretching vibration of the oxalate ligand is also observable in the Raman spectrum. sphinxsai.com

A key advantage of using both IR and Raman spectroscopy is the application of the mutual exclusion principle for centrosymmetric molecules. conicet.gov.arwalisongo.ac.id If the oxalate ligand is coordinated in a planar arrangement with a center of symmetry, vibrational modes that are Raman active will be IR inactive, and vice versa. conicet.gov.arwalisongo.ac.id This allows for a more definitive assignment of vibrational modes and provides insights into the local symmetry of the oxalate ligand within the crystal structure. conicet.gov.ar

Table 2: Selected Raman Bands for Metal Oxalates

| Compound | Strongest Signal in 1400-1600 cm⁻¹ Region | Reference |

| Nickel(II) oxalate dihydrate | 1477 cm⁻¹ | researchgate.net |

| Copper(II) oxalate hydrate | 1513 cm⁻¹ | researchgate.net |

| Iron(II) oxalate dihydrate | 1469 cm⁻¹ | researchgate.net |

| Anhydrous Cobalt(II) oxalate | 1505 cm⁻¹ | researchgate.net |

Thermal Analysis for Dehydration and Decomposition Pathways

Thermal analysis techniques are essential for characterizing the thermal stability of this compound and elucidating the chemical changes it undergoes upon heating. These methods monitor the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The TGA curve for cobalt(II) oxalate dihydrate typically shows two distinct mass loss steps. researchgate.netresearchgate.net

The first step, occurring in the temperature range of approximately 100-200°C, corresponds to the dehydration of the compound, where the two molecules of water of crystallization are lost. researchgate.netresearchgate.net This dehydration step is an endothermic process. The observed mass loss during this stage is consistent with the theoretical mass percentage of water in the dihydrate compound. researchgate.net

The second major mass loss event occurs at higher temperatures and represents the decomposition of the anhydrous cobalt oxalate. researchgate.net In an inert atmosphere, such as nitrogen or argon, the decomposition can lead to the formation of metallic cobalt or a mixture of cobalt and cobalt(II) oxide. kygczz.comsci-hub.box In an oxidizing atmosphere like air, the final product is typically a cobalt oxide, such as Co₃O₄. kygczz.comresearchgate.net

Table 3: TGA Data for the Thermal Decomposition of Cobalt(II) Oxalate Dihydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) - Air Atmosphere | Mass Loss (%) - Inert Atmosphere | Products | Reference |

| Dehydration | ~100-200 | ~19 | ~19.5 | Anhydrous cobalt oxalate, H₂O (gas) | researchgate.net |

| Anhydrous Decomposition | ~250-400 | ~38 | Varies | Co₃O₄ (air), Co/CoO (inert), CO, CO₂ (gas) | researchgate.netkygczz.com |

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies endothermic and exothermic processes occurring in the sample.

The DTA curve for cobalt(II) oxalate dihydrate shows an endothermic peak corresponding to the dehydration process, confirming the energy required to remove the water molecules. akjournals.com The subsequent decomposition of the anhydrous oxalate is a more complex process. In an inert atmosphere, the decomposition can show exothermic behavior. akjournals.com In an oxidizing atmosphere, the decomposition is typically a strong exothermic event due to the oxidation of the decomposition products. kygczz.com

Quadrupole Mass Spectrometry (QMS) coupled with a thermal analyzer (TG-MS or DTA-MS) allows for the real-time identification of gaseous products evolved during the decomposition of cobalt(II) oxalate dihydrate. sci-hub.boxakjournals.com

During the dehydration step, the mass spectrometer detects a significant signal corresponding to the mass-to-charge ratio (m/z) of water (H₂O), confirming its release. sci-hub.box

The analysis of the gaseous products during the decomposition of the anhydrous oxalate is crucial for understanding the reaction mechanism. In an inert atmosphere, the primary gaseous products detected are carbon dioxide (CO₂) and carbon monoxide (CO). akjournals.com The relative amounts of CO and CO₂ can provide evidence for the parallel decomposition pathways leading to the formation of either metallic cobalt or cobalt(II) oxide. akjournals.com The decomposition can be represented by the following reactions:

CoC₂O₄ → Co + 2CO₂

CoC₂O₄ → CoO + CO + CO₂

The presence of both CO and CO₂ supports the occurrence of both reactions simultaneously. akjournals.com

Electron Microscopy and Elemental Composition

Electron microscopy, coupled with energy-dispersive X-ray spectroscopy, provides in-depth information about the topography and elemental makeup of cobalt(II) oxalate dihydrate at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface features and morphology of cobalt(II) oxalate dihydrate crystals. Research findings have revealed that the morphology of this compound can vary significantly depending on the synthesis conditions.

Commonly observed morphologies include well-defined crystals with distinct shapes. Studies have reported the formation of rectangular sheets and crystals with a hexagonal shape that are often observed to be stacked in a parallel fashion researchgate.net. The length of these rectangular sheets can be greater than 5 micrometers, with a thickness also exceeding 5 micrometers.

Another prevalent morphology is the rod-like structure . These micro- and nanorods are a characteristic feature of the β-allotropic form of cobalt(II) oxalate dihydrate. The diameter of these nanorods can range from 800 nanometers to 1 micrometer, with lengths varying between 6 and 10 micrometers.

Furthermore, under certain precipitation conditions, cobalt(II) oxalate dihydrate can form uniform micropolyhedrons with sizes around 10 micrometers. The synthesis method plays a crucial role in determining whether the final product consists of microrods or microneedles. The conditions during precipitation, rather than the crystal structure itself, are the primary determinant of the crystallite morphology.

Interactive Data Table: Observed Morphologies of Cobalt(II) Oxalate Dihydrate

| Observed Morphology | Typical Dimensions | Associated Allotrope/Conditions |

|---|---|---|

| Rectangular Sheets / Hexagonal Plates | Length > 5 µm, Thickness > 5 µm | General observation, often stacked |

| Rod-like Structures (Micro/Nanorods) | Diameter: 800 nm - 1 µm, Length: 6 - 10 µm | Characteristic of β-cobalt oxalate |

| Micropolyhedrons | ~10 µm | Dependent on precipitation conditions |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM to provide qualitative and quantitative information on the elemental composition of the specimen being observed.

For cobalt(II) oxalate dihydrate, EDS analysis consistently confirms the presence of the constituent elements: cobalt (Co), carbon (C), and oxygen (O). Studies utilizing this technique have verified the elemental makeup of the synthesized crystals.

Elemental Distribution:

EDS mapping is a powerful feature that provides a visual representation of the spatial distribution of elements within the sample. For cobalt(II) oxalate dihydrate nanorods, EDS mapping has demonstrated a uniform distribution of cobalt, carbon, and oxygen throughout the entire structure. This homogeneity is a critical indicator of the purity and consistent composition of the synthesized material.

Quantitative Analysis:

While specific quantitative data for pure cobalt(II) oxalate dihydrate can vary slightly between samples and instruments, representative analyses provide insight into the elemental percentages. The theoretical elemental composition of CoC₂O₄·2H₂O is approximately 32.2% Cobalt, 13.1% Carbon, and 52.7% Oxygen by weight. Experimental EDS data for similar metal oxalates, such as mixed cobalt-manganese-nickel oxalates, show values in a comparable range, confirming the stoichiometry of the compound. For instance, a mixed oxalate sample was found to contain approximately 12.0% Carbon, 54.2% Oxygen, and a combined metal content making up the remainder mdpi.com.

Interactive Data Table: Representative Elemental Composition of Cobalt(II) Oxalate Dihydrate

| Element | Symbol | Theoretical Weight % | Theoretical Atomic % |

|---|---|---|---|

| Cobalt | Co | 32.22 | 11.11 |

| Carbon | C | 13.13 | 22.22 |

| Oxygen | O | 52.71 | 66.67 |

| Hydrogen | H | 1.94 | 0.00 (Not detectable by EDS) |

Thermal Decomposition Pathways and Reaction Kinetics of Cobalt Ii Oxalate Dihydrate

The thermal decomposition of cobalt(II) oxalate (B1200264) dihydrate (CoC₂O₄·2H₂O) is a multi-step process that is highly sensitive to experimental conditions, particularly the surrounding atmosphere. The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous salt into either metallic cobalt, cobalt oxides, or a mixture thereof, accompanied by the evolution of gaseous by-products.

Advanced Applications in Materials Science and Catalysis Research

Precursor in Catalysis Science

The thermal decomposition of cobalt(2+);oxalate (B1200264);dihydrate is a versatile method for preparing cobalt-based catalysts. smolecule.com The process typically involves heating the compound in a controlled atmosphere, which can be oxidizing, inert, or reducing, to yield different cobalt species. sci-hub.box For instance, heating in air produces cobalt oxides like Co₃O₄, while decomposition in an inert or reducing atmosphere can yield metallic cobalt or mixtures of cobalt and cobalt(II) oxide. sci-hub.boxresearchgate.net This control over the final product composition is essential for tailoring catalysts for specific reactions.

Cobalt(2+);oxalate;dihydrate is extensively used as a precursor for synthesizing cobalt oxide catalysts, which are effective in various organic synthesis reactions and the production of fine chemicals. chemimpex.com The decomposition of the oxalate under controlled conditions produces cobalt oxide nanoparticles with high surface area and specific morphologies, which are crucial for catalytic activity. chemimpex.comresearchgate.net These catalysts enhance the efficiency and reaction rates in numerous chemical processes, contributing to the manufacturing of pharmaceuticals and other high-value chemical products. chemimpex.com For example, cobalt oxide nanoparticles derived from this precursor have been shown to be active catalysts for methane combustion. researchgate.net

In the realm of industrial chemistry, catalysts derived from this compound play a significant role in the Fischer-Tropsch (FT) synthesis and in environmental catalysis.

Fischer-Tropsch Synthesis: The FT process converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, providing a pathway to synthetic fuels. Cobalt-based catalysts are preferred for their high activity, selectivity towards linear paraffins, and low water-gas shift activity. researchgate.netmdpi.com this compound is used to prepare unsupported cobalt metal catalysts for FT synthesis, allowing for focused studies on the active metal itself. wsu.edu The decomposition of the oxalate precursor under controlled conditions yields the active cobalt metal phase required for the reaction. smolecule.com

Reduction of Nitrogen Oxides (NOx): Catalysts prepared from this compound are also employed in the reduction of nitrogen oxides, which are harmful pollutants from sources like vehicle exhaust. smolecule.comcalstate.edu For instance, cobalt ferrite (CoFe₂O₄) nanoparticles, synthesized from a mixture including this compound, have demonstrated high catalytic activity in the decomposition of nitrous oxide (N₂O). mdpi.com Mechanochemical activation of the oxalate precursors followed by calcination can produce catalysts that achieve up to 98.1% N₂O decomposition at 475 °C. mdpi.com

To improve catalytic efficiency and stability, active cobalt species are often dispersed on high-surface-area supports. This compound is a versatile precursor for creating various cobalt nanostructures which can then be supported on materials like carbon nanotubes, activated carbon, and carbon nanofibers. mdpi.com

Methods like reverse microemulsion have been used to synthesize this compound nanorods, which can subsequently be decomposed to form cobalt oxide (Co₃O₄) or metallic cobalt nanoparticles. researchgate.netresearchgate.netresearchgate.net These nanostructures possess a high surface-area-to-volume ratio, leading to a greater number of active sites and enhanced catalytic performance. For example, cobalt particles distributed uniformly on carbon nanotubes, with sizes ranging from 10–20 nm, have been prepared for use in Fischer-Tropsch synthesis. mdpi.com

Table 1: Influence of Carbon Support on Cobalt Catalyst Properties in Fischer-Tropsch Synthesis

| Support Material | Co₃O₄ Crystallite Size (nm) | Metal-Support Interaction Order | CO Conversion | C₅+ Selectivity |

|---|---|---|---|---|

| Carbon Nanotube (CNT) | 10.3 | 2 | High | Moderate |

| Activated Carbon (AC) | 7.5 | 3 | High | Moderate |

| Carbon Nanofiber (CNF) | 12.4 | 4 | Highest | Highest |

| Graphene Oxide (GO) | - | 1 | Low | Low |

| Reduced Graphene Oxide (rGO) | - | 5 | Low | Low |

Data synthesized from research on carbon-supported cobalt catalysts. mdpi.com

The performance of cobalt catalysts can be significantly altered by the addition of promoters. Research has been conducted on unsupported cobalt catalysts derived from this compound to isolate and study the effects of promoters like titanium oxides (TiOx). wsu.edu The addition of even small amounts of promoters such as ruthenium, zirconium, manganese, potassium, sodium, or sulfur can have a profound impact on the catalyst's reducibility, dispersion, and selectivity. researchgate.netwsu.edunih.gov

For example, in Fischer-Tropsch synthesis, adding manganese improves the dispersion of cobalt clusters, while ruthenium facilitates the reducibility of the catalyst. researchgate.net A synergistic effect of sodium and sulfur as electronic promoters on the cobalt surface has been shown to improve selectivity towards lower olefins and fuels while significantly reducing methane formation. nih.gov

Electrochemical Material Development

This compound is a key precursor in the development of materials for energy storage devices, owing to its favorable electrochemical properties. chemimpex.com It is used in the fabrication of electrodes for both high-performance batteries and supercapacitors. chemimpex.com

Batteries: In the field of lithium-ion batteries (LIBs), this compound is used to create high-capacity electrode materials. sigmaaldrich.com Nanostructures of anhydrous cobalt oxalate, such as nanoribbons, have been used as negative-electrode materials, demonstrating reversible capacities approaching 900 mAh g⁻¹. kent.ac.uk The reaction mechanism involves the reduction of cobalt to its metallic state and the formation of lithium oxalate during discharge, a process that is reversed during charging. kent.ac.uk Furthermore, this compound recovered from spent LIBs can be used to re-synthesize the cathode material, Lithium cobalt oxide (LiCoO₂), contributing to efficient recycling processes. smolecule.comwikipedia.orgmdpi.com

Supercapacitors: Cobalt oxalate nanostructures have shown significant promise for supercapacitor applications due to their high specific capacitance. researchgate.net Electrodes fabricated directly on cobalt foils by anodization can serve as binder-free electrodes. These have exhibited superior specific capacitance, reaching values as high as 1269 F g⁻¹ at a current density of 6 A g⁻¹. researchgate.net A key advantage of these materials is their exceptional cycling stability, with one study reporting that 91.9% of the specific capacitance was retained even after 100,000 cycles. researchgate.net Asymmetric supercapacitors assembled using a cobalt oxalate positive electrode and an activated carbon negative electrode have also demonstrated excellent performance with high energy and power densities. researchgate.net

Table 2: Electrochemical Performance of Cobalt Oxalate-Based Electrodes

| Application | Electrode Material | Key Performance Metric |

|---|---|---|

| Lithium-Ion Battery | Anhydrous Cobalt Oxalate Nanoribbons | Reversible capacity ~900 mAh g⁻¹ |

| Supercapacitor | Nanostructured Cobalt Oxalate | Specific capacitance of 1269 F g⁻¹ at 6 A g⁻¹ |

| Supercapacitor | Nanostructured Cobalt Oxalate | 91.9% capacitance retention after 100,000 cycles |

Data derived from studies on cobalt oxalate for energy storage. kent.ac.ukresearchgate.net

Electrochemical Characterization of Redox Properties and Charge Storage Mechanisms

The electrochemical behavior of cobalt(II) oxalate dihydrate is primarily characterized by redox reactions associated with the cobalt ion, making it a material of interest for energy storage applications. The charge storage mechanism is predominantly pseudocapacitive, which involves fast and reversible Faradaic reactions occurring at or near the surface of the electrode material. This process is distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs).

The fundamental redox property exploited in energy storage is the transition of cobalt between its +2 and +3 oxidation states (Co²⁺/Co³⁺). In an alkaline electrolyte, the electrochemical reactions at the electrode surface can be represented by the interconversion between different cobalt oxide and hydroxide species. While cobalt(II) oxalate dihydrate is often a precursor, its direct use as an electrode material involves its interaction with the electrolyte, typically an aqueous alkaline solution like potassium hydroxide (KOH).

The charge storage process involves the following key steps:

Initial Conversion: Upon cycling in an alkaline medium, the surface of the cobalt oxalate may be converted to cobalt hydroxide, Co(OH)₂.

Redox Transitions: The primary pseudocapacitive charge storage mechanism involves the reversible redox reaction: Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻ Further oxidation to CoO₂ is also possible at higher potentials.

Ion Diffusion: The efficiency of the charge storage is highly dependent on the diffusion of electrolyte ions (like OH⁻) to the electroactive sites and the transport of electrons through the material's structure.

Cyclic voltammetry (CV) is a key technique used to characterize these redox properties. The CV curves of cobalt oxalate-based electrodes typically exhibit distinct anodic and cathodic peaks, which are indicative of the Faradaic redox reactions, confirming the pseudocapacitive nature of charge storage. The separation between these peaks provides insight into the reversibility of the reactions. Galvanostatic charge-discharge (GCD) curves further elucidate the charge storage mechanism. Unlike the linear profiles of EDLCs, the GCD curves for cobalt oxalate-based materials show plateaus or deviations from linearity, which correspond to the redox reactions occurring at specific potentials.

Design of 2D-Nanolayered and 3D Porous Structures for Supercapacitor Applications

To enhance the electrochemical performance of cobalt(II) oxalate dihydrate for supercapacitor applications, significant research has focused on designing advanced architectures at the nanoscale, specifically two-dimensional (2D) nanolayered structures and three-dimensional (3D) porous frameworks. These designs aim to maximize the electrochemically active surface area, facilitate efficient ion and electron transport, and accommodate the volume changes that can occur during charge-discharge cycles.

3D Porous Structures: Three-dimensional porous architectures represent a further advancement, providing an interconnected network that enhances both ion accessibility and structural integrity. These structures can be assembled from lower-dimensional building blocks like nanosheets or nanorods. A 3D porous structure offers an optimal balance of high surface area, efficient ion transport channels, and mechanical stability. arxiv.org For example, the growth of a cobalt oxalate phase on 2D nanolayered double hydroxides has been shown to create a 3D porous structure that offers more efficient pathways for ion transport, resulting in higher specific capacitance. arxiv.org Such 3D frameworks provide a hierarchical pore distribution that facilitates rapid ion movement and ensures that a large portion of the material's surface is utilized for charge storage.

The performance of these nanostructured materials can be remarkable. Nanostructured cobalt oxalate electrodes fabricated by anodization have demonstrated a superior specific capacitance of 1269 F g⁻¹ at a current density of 6 A g⁻¹. researchgate.net Furthermore, these electrodes have shown excellent long-term cycling stability, retaining 91.9% of their specific capacitance after 100,000 cycles. researchgate.net Asymmetric supercapacitors constructed with these advanced cobalt oxalate nanostructures as the positive electrode and activated carbon as the negative electrode have also shown excellent capacitive performance with high energy and power densities. researchgate.net

Below is a table summarizing the performance of nanostructured cobalt oxalate in supercapacitor applications based on reported research findings.

| Electrode Material/Structure | Synthesis Method | Specific Capacitance | Current Density | Cycling Stability | Reference |

| Nanostructured Cobalt Oxalate on Cobalt Foil | Anodization | 1269 F g⁻¹ | 6 A g⁻¹ | 91.9% retention after 100,000 cycles | researchgate.net |

| 2D Porous Cobalt-Oxalate Thin Sheets | Hydrothermal | 1.631 F cm⁻² | 1.2 mA cm⁻² | 1.5% attenuation after 2000 cycles | |

| Porous CoC₂O₄ Nanorods | Not specified | 2116 F g⁻¹ | 1 A g⁻¹ | Excellent | researchgate.net |

Magnetic Materials Research

Study of Quasi-One-Dimensional Magnetic Behavior

Cobalt(II) oxalate dihydrate is recognized in materials science as a quasi-one-dimensional (1D) magnetic compound. unam.mx This behavior arises from its crystal structure, which consists of infinite chains of cobalt ions linked by oxalate (C₂O₄²⁻) ligands. unam.mx Within these chains, the magnetic interactions between the cobalt(II) ions, mediated by the oxalate bridges, are significantly stronger than the magnetic interactions between adjacent chains. This anisotropy in magnetic exchange interactions is the defining characteristic of a quasi-1D magnetic system.

The structure of cobalt(II) oxalate dihydrate can exist in two allotropic forms, a monoclinic (α-phase) and an orthorhombic (β-phase). unam.mx Both structures are built from identical infinite chains of [Co(C₂O₄)(H₂O)₂] units. unam.mx The primary difference between the two forms lies in the relative positioning or stacking of these adjacent chains. unam.mx The dominant magnetic correlations are confined along these chains, making it an ideal model system for studying low-dimensional magnetism. The investigation of such compounds is crucial for understanding fundamental magnetic phenomena and for the design of molecular-based magnets where magnetic properties can be tuned by chemical modification. ias.ac.in

Characterization of Antiferromagnetic Ordering and Weak Ferromagnetism at Low Temperatures

At sufficiently low temperatures, the weak inter-chain interactions in cobalt(II) oxalate dihydrate become significant, leading to a transition from one-dimensional short-range order to three-dimensional long-range magnetic ordering. Experimental studies, particularly molar susceptibility versus temperature measurements, confirm the existence of an antiferromagnetic (AFM) ordering at low temperatures. arxiv.orgunam.mx This means that below a critical temperature (the Néel temperature), the magnetic moments of adjacent cobalt ions align in an antiparallel fashion.

However, detailed magnetization measurements as a function of an applied magnetic field reveal a more complex behavior. While the primary ordering is antiferromagnetic, the material also exhibits weak ferromagnetism. arxiv.orgunam.mx This is evidenced by the presence of magnetic hysteresis in M-H (magnetization vs. magnetic field) curves at low temperatures, a characteristic feature of ferromagnetic materials. unam.mx This coexistence of antiferromagnetism with a small net ferromagnetic moment is a key feature of the low-temperature magnetic state of this compound. The weak ferromagnetism is not due to ferromagnetic impurities but is an intrinsic property arising from the specific arrangement of the magnetic moments.

Analysis of Intra- and Inter-chain Magnetic Interactions and Spin Canting Phenomena

The origin of the observed weak ferromagnetism in the antiferromagnetically ordered state of cobalt(II) oxalate dihydrate is attributed to a phenomenon known as spin canting. unam.mx In an ideal antiferromagnet, the magnetic moments (spins) are perfectly antiparallel, resulting in a zero net magnetic moment. In certain crystal structures, however, anisotropic interactions can cause the spins to tilt slightly away from this perfect antiparallel alignment. This slight canting results in a small, non-zero net magnetic moment in a direction perpendicular to the primary antiferromagnetic axis, giving rise to weak ferromagnetism. unam.mx

This spin canting is a direct consequence of the interplay between intra-chain and inter-chain magnetic interactions. unam.mx

Intra-chain interactions: These are the dominant magnetic couplings that run along the cobalt-oxalate chains, establishing the primary antiferromagnetic correlation.

Inter-chain interactions: Although weaker, these interactions exist between the chains. They are crucial for establishing the 3D magnetic order and are responsible for distorting the ideal antiferromagnetic alignment. unam.mx

The distortion of the antiferromagnetic order is caused by effects such as the Dzyaloshinskii-Moriya (DM) interaction or single-ion anisotropy, which become influential due to the specific crystal symmetry. The inter-chain interactions, therefore, "cant" the spins, leading to the observed weak ferromagnetic behavior. unam.mx The study of these interactions is fundamental to understanding how low-dimensional magnetic systems transition to long-range ordered states and how complex magnetic behaviors like weak ferromagnetism emerge. unam.mx

Specialized Research Applications

Beyond its role in fundamental magnetic and electrochemical studies, cobalt(II) oxalate dihydrate serves as a versatile precursor and functional material in several specialized research areas.

Precursor for Catalysts and Advanced Materials: One of the primary applications is its use as a precursor for the synthesis of cobalt-based materials. Through controlled thermal decomposition (calcination), it is converted into various cobalt oxides (e.g., Co₃O₄) or pure cobalt metal powder. chemimpex.com These resulting materials are essential in:

Catalysis: Cobalt oxides are widely used as catalysts in various industrial chemical reactions. chemimpex.com

High-Performance Magnets: Cobalt metal powders are used in powder metallurgy for the creation of high-strength and magnetic alloys. chemimpex.comamericanelements.com

Advanced Ceramics: Cobalt-based materials synthesized from this precursor are employed in the fabrication of advanced ceramics. chemimpex.com

Temperature Indicators: The compound's distinct thermal decomposition profile allows it to be used as a temperature indicator in specific research and industrial settings.

Stabilizer for Hydrogen Cyanide: Cobalt(II) oxalate dihydrate is utilized as a stabilizer for hydrogen cyanide (HCN), a highly reactive and toxic chemical. fishersci.ca This application is critical in processes where the controlled handling and storage of HCN are required.

Analytical Chemistry: In analytical chemistry, it can be employed as a reagent in various assays and analytical techniques, aiding in the detection and quantification of other substances. chemimpex.com Its stability and defined stoichiometry make it a reliable component in laboratory settings focused on metal ion analysis. chemimpex.com

Oxygen Scavenger in Active Packaging: Research has explored the use of cobalt(II) oxalate nanoparticles as a novel oxygen scavenger in food packaging. By incorporating it into packaging materials, it can help extend the shelf life of products like olive oil by reducing oxidation.

Reagent in Advanced Analytical Chemistry for Detection and Quantification

In the realm of analytical chemistry, this compound is utilized as a reagent in a variety of techniques. chemimpex.com Its stability and well-defined chemical behavior make it a reliable choice for laboratories conducting metal ion analysis. chemimpex.com The compound is employed in assays and tests for the detection and quantification of other substances, which is particularly valuable in the field of environmental monitoring. chemimpex.com Gravimetric analysis, for instance, can be performed through the dehydration of cobalt oxalate hydrate, and it is also used in oxidation-reduction (redox) titrations.

Investigation of Stabilization Mechanisms for Chemical Compounds (e.g., Hydrogen Cyanide)

This compound has been identified as a stabilizer for hydrogen cyanide (HCN). smolecule.comthermofisher.com Its application in this context involves its addition to hydrogen cyanide to inhibit its decomposition, thereby significantly extending the shelf-life of the compound. smolecule.com While the stabilizing effect is noted, detailed research findings on the specific chemical mechanisms underpinning this stabilization were not extensively available in the reviewed literature.

Research into Temperature Indicating Properties based on Thermochromism

The compound is noted for its application as a temperature indicator. thermofisher.com This property is based on thermochromism, the ability of a substance to change color in response to a change in temperature. Upon heating, this compound undergoes dehydration, which is one of the initial steps in its thermal decomposition. dergipark.org.tr This dehydration process is associated with a color change from pink to black as the compound decomposes and metallic cobalt is formed. sci-hub.box However, in-depth research studies detailing the specific temperature-color correlations and the reversibility of this thermochromic behavior are not widely documented in the available literature.

Precursor for Cobalt Metal Powder in Powder Metallurgy Research

A significant application of this compound is as a precursor for the production of cobalt metal powder, a critical material in powder metallurgy. smolecule.combarc.gov.in The process involves the thermal decomposition of cobalt oxalate under controlled conditions. smolecule.combarc.gov.in This pyrometallurgical process is valued for its ability to produce fine-sized cobalt powder. barc.gov.in This powder is subsequently used in various metallurgical applications, including the manufacturing of high-strength alloys, permanent magnets, and carbide tools. smolecule.combarc.gov.in

| Property | Description |

| Precursor Compound | This compound |

| Process | Thermal Decomposition |

| Product | Cobalt Metal Powder |

| Applications of Product | High-strength alloys, permanent magnets, carbide tools |

Role in Sustainable Cobalt Recovery Processes (e.g., Lithium-Ion Battery Recycling)

With the increasing demand for lithium-ion batteries (LIBs), the recycling of spent batteries to recover valuable metals like cobalt has become crucial. acs.org this compound plays a key role in sustainable hydrometallurgical processes for cobalt recovery from LIBs. acs.orgresearchgate.netmdpi.com In these processes, leaching agents such as oxalic acid are used to extract cobalt from the cathode material of spent batteries. acs.orgmdpi.com The cobalt is then precipitated from the solution as cobalt oxalate. acs.orgresearchgate.net This oxalate-based process is considered environmentally friendly, energy-efficient, and cost-effective, achieving high recovery rates of cobalt. acs.org For instance, a method using malic acid as a leaching agent and oxalic acid as a precipitating agent resulted in a cobalt recovery yield of 99.28% in the form of nanostructured cobalt oxalate. mdpi.com

| Parameter | Finding | Reference |

| Leaching Agent | Oxalic acid | acs.org |

| Precipitating Agent | Oxalic acid | mdpi.com |

| Recovery Form | This compound | acs.orgresearchgate.net |

| Cobalt Recovery Yield | > 97 wt % | acs.org |

| Cobalt Recovery Yield (with malic acid) | 99.28% | mdpi.com |

Fundamental Biochemical Studies Exploring Effects of Cobalt Ions on Cellular Processes

This compound is also utilized in biochemical research to study the effects of cobalt ions on various cellular processes. chemimpex.com Understanding these interactions is crucial for fields such as toxicology and the development of therapeutic agents. chemimpex.com The compound serves as a source of cobalt ions in a controlled manner for these in-vitro studies.

Development of Precursors for High-Performance Magnets and Advanced Ceramics

In materials science, this compound is an important precursor for the synthesis of various cobalt-based materials. chemimpex.comsigmaaldrich.com These materials are essential components in the creation of high-performance magnets and advanced ceramics. chemimpex.com The thermal decomposition of cobalt oxalate can be tailored to produce cobalt oxides, which are then used in the fabrication of these advanced materials. dergipark.org.tr For example, the decomposition of cobalt oxalate in air at temperatures above 280°C can yield Co3O4, a key component in some advanced ceramic applications. dergipark.org.trdergipark.org.tr

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and the nature of chemical bonding in cobalt(II) oxalate (B1200264) dihydrate. These investigations can provide a detailed picture of how the cobalt ion, oxalate ligand, and water molecules interact.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that could be applied to the calculated electron density to characterize the chemical bonds. By analyzing the topological properties of the electron density, such as bond critical points and their associated Laplacian values, one can quantify the nature of the Co-O, C-C, C-O, and O-H bonds within the crystal lattice. This would provide a rigorous basis for describing the bonding as predominantly ionic or covalent and understanding the extent of charge transfer between the different atomic species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Cobalt(II) Oxalate Dihydrate This table presents expected values based on typical DFT calculations for similar transition metal complexes and is for illustrative purposes.

| Property | Predicted Value/Characteristic | Significance |

| Band Gap | ~2.5 - 3.5 eV | Indicates semiconductor behavior. |

| Co-O Bond Nature | Primarily ionic with some covalent character | Influences magnetic properties and thermal stability. |

| Oxalate C-C Bond | Covalent | Defines the rigidity of the oxalate ligand. |

| Hydrogen Bonding | Present between water molecules and oxalate oxygens | Contributes to the stability of the crystal structure. |

Molecular Dynamics Simulations of Crystal Growth and Surface Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic processes involved in crystal growth and surface phenomena at the atomic scale. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the temporal evolution of the system, providing insights into mechanisms that are often difficult to probe experimentally.

For cobalt(II) oxalate dihydrate, MD simulations could be employed to model the nucleation and growth of crystals from a supersaturated aqueous solution. Such simulations would require the development of accurate force fields that describe the interactions between Co²⁺ ions, oxalate ions, and water molecules. These force fields can be parameterized using quantum mechanical calculations. Simulations could then reveal the step-by-step mechanism of ion attachment to growing crystal faces, the role of solvent molecules in the growth process, and the formation of different crystal morphologies under various conditions.

Furthermore, MD simulations can be used to investigate surface phenomena, such as the interaction of the crystal surfaces with inhibitors or promoters of crystal growth. For instance, simulations could model the adsorption of various molecules onto specific crystallographic faces of cobalt(II) oxalate dihydrate, explaining how these molecules can alter the crystal habit. This is particularly relevant in contexts where controlling the crystal morphology is important, such as in the synthesis of precursors for catalytic materials.

Computational Fluid Dynamics (CFD) can be coupled with population balance equations to model the crystallization process on a larger scale, taking into account factors like hydrodynamics in the crystallizer.

Theoretical Prediction of Thermal Decomposition Pathways and Kinetic Parameters

The thermal decomposition of cobalt(II) oxalate dihydrate is a critical process, particularly in its application as a precursor for cobalt-based catalysts and materials. Theoretical methods can be employed to predict the decomposition pathways and the associated kinetic parameters, complementing experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

First-principles calculations based on DFT can be used to investigate the energetics of various possible decomposition reactions. By calculating the reaction energies and activation barriers for different pathways, it is possible to identify the most likely sequence of reactions. For cobalt(II) oxalate dihydrate, this would involve modeling the dehydration steps followed by the decomposition of the anhydrous cobalt oxalate to cobalt oxide or metallic cobalt, depending on the atmosphere.

Transition State Theory (TST) can be utilized to calculate the rate constants for the elementary steps in the decomposition process. TST relates the rate of a reaction to the properties of the transition state, which is the highest energy point along the reaction coordinate. By locating the transition state structures and calculating their vibrational frequencies using quantum chemical methods, the pre-exponential factor and activation energy in the Arrhenius equation can be estimated. These theoretical kinetic parameters can then be compared with experimental data to validate the proposed decomposition mechanism.

Table 2: Potential Thermal Decomposition Steps of Cobalt(II) Oxalate Dihydrate and Theoretical Approaches

| Decomposition Step | Reaction | Theoretical Method for Investigation |

| Dehydration | CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g) | DFT calculations of binding energies of water molecules. |

| Anhydrous Decomposition | CoC₂O₄(s) → Co(s) + 2CO₂(g) | DFT calculations of reaction energies and activation barriers. |

| Oxidation (in air) | Co(s) + O₂(g) → CoO(s) / Co₃O₄(s) | First-principles thermodynamics to predict stable oxide phases. |

Computational Design of Novel Cobalt(II) Oxalate Dihydrate-Based Materials

Computational design and high-throughput screening are at the forefront of materials discovery. These approaches can be applied to explore the potential of cobalt(II) oxalate dihydrate as a building block for novel functional materials, such as Metal-Organic Frameworks (MOFs).

By computationally substituting the water molecules with various organic linkers, it is possible to generate a virtual library of new framework structures based on the cobalt oxalate backbone. These hypothetical structures can then be screened for desired properties, such as porosity, gas adsorption capacity, or catalytic activity, using molecular simulations. For example, Grand Canonical Monte Carlo (GCMC) simulations could be used to predict the uptake of gases like H₂, CO₂, or CH₄ in these novel materials, identifying promising candidates for gas storage and separation applications.

Furthermore, computational methods can be used to design materials with tailored electronic or magnetic properties. By introducing different metal ions or modifying the oxalate ligand, the electronic band structure and magnetic exchange interactions within the material can be tuned. DFT calculations can predict these properties for the designed materials, guiding synthetic efforts towards the most promising candidates. This in silico approach can significantly accelerate the discovery of new materials with enhanced performance for various technological applications.

Q & A

Q. How to address inconsistencies in reported cobalt content (≥31% vs. ~32.2%) in commercial cobalt(II) oxalate dihydrate?

- Methodological Answer : Perform EDTA titration or ICP-OES after acid digestion. Discrepancies may stem from impurities (e.g., residual oxalic acid) or hydration state miscalculations. Validate via TGA mass loss (18–20% for dihydrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products